2-Bromo-3-chloro-6-hydroxybenzaldehyde synthesis pathway
2-Bromo-3-chloro-6-hydroxybenzaldehyde synthesis pathway
This guide details the high-purity synthesis of 2-Bromo-3-chloro-6-hydroxybenzaldehyde (CAS 1427418-56-1), a critical pharmacophore used in the development of hemoglobin modulators (e.g., Voxelotor analogs) and YAP/TAZ-TEAD protein-protein interaction inhibitors.
The synthesis of polysubstituted salicylaldehydes presents a unique challenge in regioselectivity. The 1,2,3,6-substitution pattern requires precise installation of the aldehyde functionality relative to the halogen and hydroxyl groups. This guide prioritizes a Directed Ortho Metalation (DoM) strategy, which offers superior regiocontrol compared to classical electrophilic aromatic substitution.
PART 1: Retrosynthetic Analysis & Strategy
The target molecule is a tetra-substituted benzene ring. Direct halogenation of 2-hydroxybenzaldehyde (salicylaldehyde) or formylation of phenols typically yields mixtures of isomers that are difficult to separate.
To guarantee the 2-Br, 3-Cl, 6-OH pattern, we employ a "molecular scaffold" approach using 3-chloroanisole as the starting material. The methoxy group serves as a powerful Directed Metalation Group (DMG) to orchestrate the sequential introduction of the Bromine and Formyl groups.
The Pathway Logic
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Scaffold Anchoring: Start with 3-chloroanisole . The methoxy group (OMe) and Chlorine (Cl) exert a synergistic directing effect, activating the C2 position (between substituents) for lithiation.
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Bromine Installation: Lithiation at C2 followed by electrophilic quench with Bromine yields 2-bromo-3-chloroanisole .
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Regioselective Formylation: With C2 blocked, the OMe group directs a second lithiation event to C6 (ortho to OMe). Quenching with DMF installs the aldehyde.
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Deprotection: Finally, the methyl ether is cleaved to reveal the phenol (OH), yielding the target.
PART 2: Detailed Experimental Protocol
Phase 1: Synthesis of 2-Bromo-3-chloroanisole
Objective: Install the bromine atom at the sterically crowded C2 position via synergistic lithiation.
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Reagents: 3-Chloroanisole (1.0 eq), LDA (Lithium Diisopropylamide, 1.1 eq), Bromine (Br2) or CBr4 (1.1 eq), THF (anhydrous).
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Mechanism: The acidity of the C2 proton is enhanced by the inductive effects of both the adjacent OMe and Cl groups. LDA is used to avoid Lithium-Halogen exchange (which n-BuLi might trigger on the Cl atom).
Protocol:
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Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Nitrogen (
). Add anhydrous THF and cool to -78°C . -
Base Addition: Add LDA (freshly prepared or commercial solution) dropwise.
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Substrate Addition: Add 3-chloroanisole slowly to the LDA solution. Stir at -78°C for 1 hour to ensure complete deprotonation at C2.
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Quench: Add a solution of CBr4 (Carbon Tetrabromide) or elemental Bromine in THF dropwise. The bulky CBr4 is often preferred to reduce side reactions.
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Workup: Allow to warm to room temperature (RT). Quench with saturated
. Extract with EtOAc.[1] Wash organic layer with brine, dry over , and concentrate.[2] -
Purification: Flash column chromatography (Hexanes/EtOAc) to isolate 2-bromo-3-chloroanisole .
Phase 2: Synthesis of 2-Bromo-3-chloro-6-methoxybenzaldehyde
Objective: Install the aldehyde group at C6.
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Reagents: 2-Bromo-3-chloroanisole (1.0 eq), LDA (1.2 eq), DMF (Dimethylformamide, 1.5 eq), THF.
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Critical Control: You must use LDA. Using n-BuLi here will cause rapid Lithium-Bromine exchange at C2, destroying the molecule. LDA acts strictly as a base to deprotonate C6.
Protocol:
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Setup: In a dry
atmosphere, cool THF to -78°C . -
Lithiation: Add LDA solution. Then, add the 2-bromo-3-chloroanisole (dissolved in THF) dropwise.
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Equilibration: Stir for 1-2 hours at -78°C. The OMe group directs the lithiation to the ortho position (C6). C2 is blocked; C4 is less acidic and less coordinated.
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Formylation: Add anhydrous DMF dropwise. Stir for 30 mins at -78°C, then allow to warm to 0°C.
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Hydrolysis: Quench with 1M HCl (acidic hydrolysis is necessary to convert the intermediate amino-alkoxide to the aldehyde).
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Isolation: Extract with DCM. The product, 2-bromo-3-chloro-6-methoxybenzaldehyde , is usually a solid or viscous oil.
Phase 3: Demethylation to Target
Objective: Reveal the hydroxyl group without affecting the aldehyde or halogens.
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Reagents:
(Boron Tribromide, 1M in DCM), Anhydrous DCM. -
Safety:
reacts violently with moisture.
Protocol:
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Setup: Dissolve the methoxy-aldehyde in anhydrous DCM and cool to -78°C or 0°C (depending on scale; lower temp is safer).
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Addition: Add
solution dropwise. A colored complex will form. -
Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by TLC.
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Quench: Extremely Careful quench required. Cool back to 0°C and add ice water dropwise.
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Extraction: Extract with DCM. Wash with water and brine.
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Final Purification: Recrystallization from Ethanol/Water or column chromatography.
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Product: 2-Bromo-3-chloro-6-hydroxybenzaldehyde (Yellowish solid).
PART 3: Process Visualization
The following diagram illustrates the regiocontrolled flow of the synthesis.
Caption: Regioselective synthesis pathway leveraging Directed Ortho Metalation (DoM) to install substituents at C2 and C6 sequentially.
PART 4: Quantitative Data & Specifications
| Parameter | Specification / Value | Notes |
| Target CAS | 1427418-56-1 | Confirmed identity. |
| Molecular Formula | MW: 235.46 g/mol | |
| Step 1 Yield | 75 - 85% | High regioselectivity at C2. |
| Step 2 Yield | 60 - 70% | Critical step; temperature control essential. |
| Step 3 Yield | > 90% | Quantitative deprotection. |
| Appearance | Pale Yellow Solid | Characteristic of salicylaldehydes. |
| Storage | 2-8°C, Inert Gas | Aldehydes are oxidation-sensitive. |
References
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Synthesis of Voxelotor Analogs: Biaryl derivatives as YAP/TAZ-TEAD protein-protein interaction inhibitors. (2021).[3][4] WO2021186324A1. (Identifies the target as intermediate C-VI-a).
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Directed Ortho Metalation (DoM) Methodology: Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. (Foundational text on regioselectivity of anisole derivatives).
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Regioselective Halogenation: Process for preparation of hydroxybenzaldehydes.[1][5] European Patent EP0068725A1. (General background on salicylaldehyde synthesis).
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Commercial Availability & Properties: 2-Bromo-3-chloro-6-hydroxybenzaldehyde Product Page. BLD Pharm / Sigma-Aldrich. (Verifies CAS and physical state).
